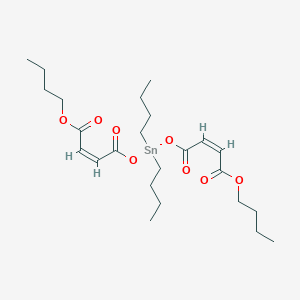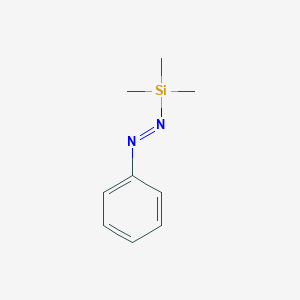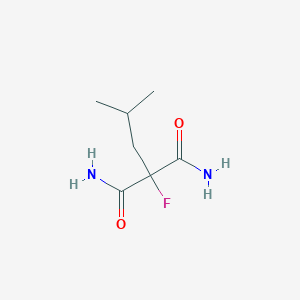
2-Fluoro-2-isobutylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-isobutylmalonamide, also known as FIBMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FIBMA is a derivative of malonamide and is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. The purpose of
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-isobutylmalonamide is not well understood. However, it is believed that 2-Fluoro-2-isobutylmalonamide acts as a nucleophile in organic synthesis and as a chelating agent in coordination chemistry.
Effets Biochimiques Et Physiologiques
2-Fluoro-2-isobutylmalonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It does not exhibit any significant effects on the central nervous system or other physiological functions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-2-isobutylmalonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 2-Fluoro-2-isobutylmalonamide has limitations in terms of its solubility in water and other common solvents. It is also relatively expensive compared to other reagents and ligands.
Orientations Futures
There are several potential future directions for the use of 2-Fluoro-2-isobutylmalonamide in scientific research. One potential application is in the synthesis of new compounds with biological activity. 2-Fluoro-2-isobutylmalonamide could be used as a starting material for the synthesis of new drugs or other bioactive compounds. Another potential application is in the development of new coordination complexes with unique properties. 2-Fluoro-2-isobutylmalonamide could be used as a ligand to synthesize new metal complexes with specific catalytic or magnetic properties. Finally, 2-Fluoro-2-isobutylmalonamide could be used as a tool to study the mechanism of various chemical reactions. By understanding the mechanism of 2-Fluoro-2-isobutylmalonamide-mediated reactions, scientists could gain insights into the underlying chemical processes and develop new synthetic methods.
Conclusion
In conclusion, 2-Fluoro-2-isobutylmalonamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While 2-Fluoro-2-isobutylmalonamide has limitations, its unique properties make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 2-Fluoro-2-isobutylmalonamide involves the reaction of isobutylmalonamide with hydrogen fluoride gas. The reaction occurs in the presence of a catalyst and produces 2-Fluoro-2-isobutylmalonamide as a white crystalline solid. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
2-Fluoro-2-isobutylmalonamide has been used in various scientific research applications, including organic synthesis, coordination chemistry, and biochemistry. In organic synthesis, 2-Fluoro-2-isobutylmalonamide is used as a reagent for the synthesis of various compounds, including amides, esters, and carboxylic acids. In coordination chemistry, 2-Fluoro-2-isobutylmalonamide is used as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
18283-33-5 |
|---|---|
Nom du produit |
2-Fluoro-2-isobutylmalonamide |
Formule moléculaire |
C7H13FN2O2 |
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
2-fluoro-2-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C7H13FN2O2/c1-4(2)3-7(8,5(9)11)6(10)12/h4H,3H2,1-2H3,(H2,9,11)(H2,10,12) |
Clé InChI |
OIOSLICSNZUOBE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)N)(C(=O)N)F |
SMILES canonique |
CC(C)CC(C(=O)N)(C(=O)N)F |
Autres numéros CAS |
18283-33-5 |
Synonymes |
2-Fluoro-2-isobutylmalonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




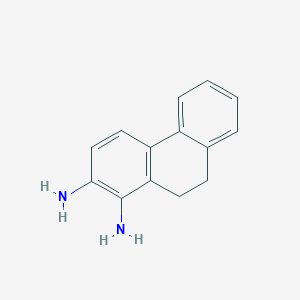

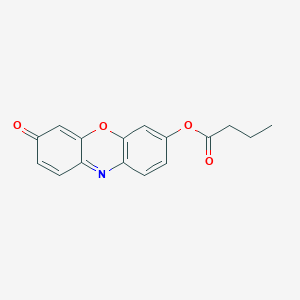
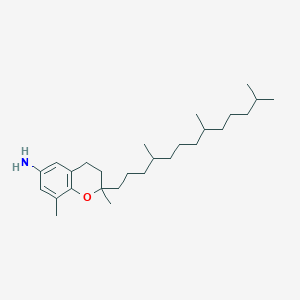

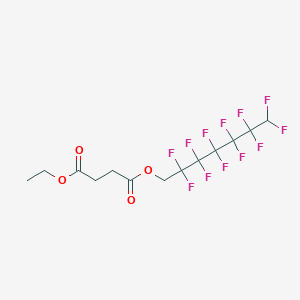
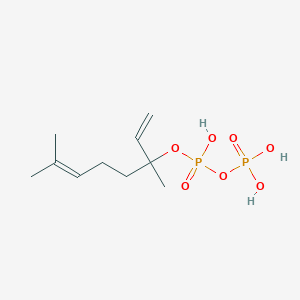

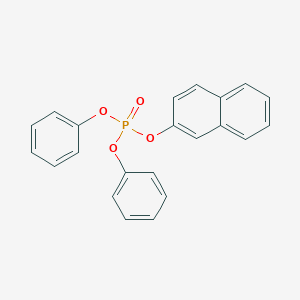
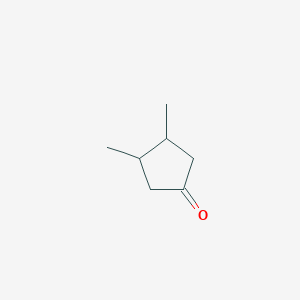
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
